molecular formula C25H19F3N4O4S B2623689 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226438-57-8

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2623689
CAS No.: 1226438-57-8
M. Wt: 528.51
InChI Key: KJNIOXOSHFLXDN-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including nitro, trifluoromethoxy, imidazole, and thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-nitroaniline, 4-(trifluoromethoxy)benzaldehyde, and p-toluidine. The synthetic route may involve the following steps:

    Formation of the imidazole ring: This can be achieved through a condensation reaction between 3-nitroaniline and 4-(trifluoromethoxy)benzaldehyde in the presence of an acid catalyst.

    Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the compound is reacted with acetic anhydride and p-toluidine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed.

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution on the imidazole ring: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can bind to metal ions or enzymes. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Nitrophenyl)-p-tolyl-methanone
  • (4-Nitrophenyl)(p-tolyl)methanone

Uniqueness

Compared to similar compounds, 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the presence of the trifluoromethoxy group and the imidazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methylphenyl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N4O4S/c1-16-5-7-18(8-6-16)30-23(33)15-37-24-29-14-22(17-3-2-4-20(13-17)32(34)35)31(24)19-9-11-21(12-10-19)36-25(26,27)28/h2-14H,15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNIOXOSHFLXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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